molecular formula C4H12BrN B1228398 tert-Butylamine hydrobromide CAS No. 60469-70-7

tert-Butylamine hydrobromide

Cat. No.: B1228398
CAS No.: 60469-70-7
M. Wt: 154.05 g/mol
InChI Key: CQKAPARXKPTKBK-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

tert-Butylamine hydrobromide possesses the molecular formula C4H12BrN, with a molecular weight of 154.05 grams per mole. The compound exists as the hydrobromide salt of tert-butylamine, formally designated by the IUPAC nomenclature as hydrogen 2-methylpropan-2-amine bromide. The structural representation can be expressed through the SMILES notation as [H+].[Br-].CC(C)(C)N, clearly indicating the ionic nature of the compound with distinct cationic and anionic components.

The molecular architecture centers around a tertiary carbon atom bonded to three methyl groups and one amino group, creating a highly branched structure characteristic of tert-butyl compounds. This branching pattern results in significant steric hindrance around the nitrogen center, influencing both the chemical reactivity and physical properties of the salt. The InChI key CQKAPARXKPTKBK-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

The compound exhibits no stereoisomerism due to the symmetrical arrangement of the three methyl groups around the quaternary carbon center. However, the ionic nature of the hydrobromide salt creates a distinct structural entity compared to the free amine base, with the protonated nitrogen forming a stable ammonium cation that associates with the bromide anion through ionic interactions.

Physicochemical Characteristics (Solubility, Melting Point, Density)

The physicochemical profile of this compound demonstrates characteristic properties consistent with organic ammonium salts. The compound exhibits a melting point range of 115-117°C (239-243°F), indicating substantial thermal stability for an organic ammonium salt. This relatively high melting point reflects the strong ionic interactions between the ammonium cation and bromide anion, as well as potential hydrogen bonding networks in the solid state.

The density of this compound is reported as 1.23 grams per cubic centimeter, significantly higher than the density of the corresponding free amine base, which demonstrates a density of 0.696 grams per milliliter at 25°C. This increased density in the salt form results from the incorporation of the heavy bromide ion and the more compact crystal packing enabled by ionic interactions.

Property Value Units Reference
Molecular Weight 154.05 g/mol
Melting Point 115-117 °C
Boiling Point 171 °C
Density 1.23 g/cm³
Physical State Crystalline Powder -
Color White to Almost White -

Solubility characteristics reveal excellent dissolution properties in polar solvents. The compound demonstrates high solubility in water, reflecting the ionic nature and the ability to form hydrogen bonds through both the ammonium nitrogen and the bromide anion. Additionally, this compound shows solubility in ethanol and acetone, indicating compatibility with moderately polar organic solvents. This broad solubility profile makes the compound particularly useful for synthetic applications requiring dissolution in various solvent systems.

Stereochemical and Structural Analysis (3D Conformers, Branching Effects)

The three-dimensional molecular geometry of this compound is dominated by the tetrahedral arrangement around the central carbon atom of the tert-butyl group. The quaternary carbon center adopts a tetrahedral geometry with bond angles approaching 109.5 degrees, creating a compact, spherical molecular profile. This geometric arrangement results in significant steric bulk that influences both intermolecular interactions and chemical reactivity patterns.

The branching effects introduced by the tert-butyl substituent create substantial steric hindrance around the nitrogen center. This steric crowding affects the accessibility of the nitrogen lone pair in the free base form and influences the stability of the protonated ammonium form in the hydrobromide salt. The three methyl groups create a protective shell around the nitrogen, reducing its susceptibility to nucleophilic attack while maintaining the basic character necessary for salt formation.

Conformational analysis reveals limited rotational freedom around the carbon-nitrogen bond due to the steric interactions between the methyl groups and the amino hydrogen atoms. The preferred conformations minimize steric clashes while maximizing stabilizing interactions through hyperconjugation between the carbon-carbon bonds and the nitrogen lone pair orbital system.

The crystal structure of this compound likely involves extensive hydrogen bonding networks between the ammonium protons and bromide anions, creating three-dimensional lattice arrangements that contribute to the observed thermal stability and crystalline nature of the compound. These intermolecular interactions are facilitated by the compact nature of the tert-butyl group, which allows for efficient packing in the solid state.

Computational Properties (Thermodynamic Data, Quantum Mechanical Models)

While specific quantum mechanical calculations for this compound are limited in the available literature, computational studies of the related free amine provide insights into the electronic structure and thermodynamic properties of the system. Research on tert-butylamine reveals that the compound possesses characteristic bond enthalpies of 413 kilojoules per mole for the nitrogen-hydrogen bond and 424 kilojoules per mole for the carbon-hydrogen bonds when calculated using G4 model chemistry.

The formation of the hydrobromide salt involves protonation of the nitrogen center, which significantly alters the electronic distribution and molecular orbital characteristics compared to the free amine. The protonation process results in the formation of a formal positive charge on nitrogen, leading to contraction of the molecular orbitals and increased ionic character in the bonding interactions.

Computational models suggest that the tert-butyl group exerts significant electron-donating effects through hyperconjugation and inductive mechanisms, stabilizing the positive charge on the protonated nitrogen center. This stabilization contributes to the relatively high basicity of tert-butylamine and the consequent stability of its ammonium salts, including the hydrobromide form.

Thermodynamic considerations indicate that the salt formation process between tert-butylamine and hydrobromic acid is highly favorable, driven by the strong acid-base interaction and the formation of stable ionic bonds. The enthalpy of formation for the hydrobromide salt incorporates contributions from ionic interactions, hydrogen bonding, and crystal packing effects, resulting in a thermodynamically stable crystalline solid under ambient conditions.

Vapor pressure calculations suggest that this compound exhibits low volatility compared to the free amine base, with the ionic nature effectively reducing the tendency for sublimation or vaporization. This low volatility characteristic, combined with the thermal stability evidenced by the melting point data, indicates favorable thermodynamic properties for handling and storage applications.

Properties

IUPAC Name

2-methylpropan-2-amine;hydrobromide
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InChI

InChI=1S/C4H11N.BrH/c1-4(2,3)5;/h5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKAPARXKPTKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

75-64-9 (Parent)
Record name tert-Butylamine hydrobromide
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DSSTOX Substance ID

DTXSID60209214
Record name tert-Butylamine hydrobromide
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Molecular Weight

154.05 g/mol
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CAS No.

60469-70-7
Record name 2-Propanamine, 2-methyl-, hydrobromide
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Record name tert-Butylamine hydrobromide
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Record name tert-Butylamine hydrobromide
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Record name tert-butylamine hydrobromide
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Preparation Methods

Reaction Mechanism and Conditions

  • Alkylation of Urea :

    • MTBE reacts with urea in concentrated sulfuric acid (98%) at 20–25°C to form tert-butyl urea.

    • Molar ratios: MTBE : urea : H₂SO₄ = 1 : 1 : 2.

    • The reaction mixture is stirred for 1–2 hours, followed by a 16-hour standing period to complete crystallization.

    • Yield: >90% (dry basis) after recrystallization.

  • Hydrolysis of tert-Butyl Urea :

    • tert-Butyl urea is refluxed with 40% NaOH aqueous solution for 3 hours, followed by distillation to isolate tert-butylamine.

    • Distillation collects fractions at 42–46°C, yielding >98% pure tert-butylamine.

  • Salt Formation :

    • tert-Butylamine is reacted with HBr in ethanol or diethyl ether to precipitate this compound.

    • Recrystallization from absolute ethanol enhances purity.

Table 1: Key Parameters for tert-Butylamine Synthesis

ParameterValue/RangeSource
MTBE reaction temperature20–25°C
Hydrolysis time3 hours
Distillation range42–46°C
Final purity (amine)>95%
Recrystallization solventAbsolute ethanol

Purification and Recrystallization Techniques

Purification is critical to achieving the high solubility and moisture resistance required for perovskite applications.

Ethanol-Diethyl Ether Recrystallization

  • The crude hydrobromide salt is dissolved in absolute ethanol, and diethyl ether is slowly added to induce crystallization.

  • Advantages : Removes residual tert-butylamine and inorganic salts.

  • Yield : >85% after multiple recrystallizations.

Drying Protocols

  • Drying at 105°C ensures complete solvent removal, critical for avoiding defects in perovskite films.

  • Spectroscopic validation : Infrared (IR) spectroscopy confirms the absence of ethanol or ether residues.

Alternative Preparation Methods

While the urea alkylation route dominates industrial production, other methods have been explored:

Reductive Amination of Aldehydes

  • A patent (US8445726B2) describes reductive amination using aldehydes, tert-butylamine, and hydrogen gas over catalysts.

  • Conditions : 70–125°C, 5–10 bar H₂ pressure.

  • Limitations : Primarily yields secondary amines; tertiary amine byproducts require separation.

Direct Reaction with Hydrobromic Acid

  • tert-Butylamine gas is bubbled through concentrated HBr in ethanol.

  • Efficiency : High (>90%) but requires stringent control of stoichiometry to avoid dihydrobromide formation.

Characterization and Quality Control

Spectroscopic Analysis

  • IR spectroscopy : Peaks at 3200 cm⁻¹ (N–H stretch) and 1580 cm⁻¹ (C–N bend) confirm salt formation.

  • ¹H NMR : tert-Butyl protons appear as a singlet at δ 1.3 ppm, while NH₃⁺ resonates at δ 8.1 ppm.

Table 2: Analytical Data for this compound

PropertyValueSource
Molecular weight154.05 g/mol
Water solubility>100 g/L (20°C)
Melting point245–247°C (decomposes)
Purity (HPLC)≥99.5%

Industrial and Research Applications Influencing Synthesis

Perovskite Solar Cells

  • High-purity this compound is essential for synthesizing 2D/3D perovskites with enhanced stability.

  • Role : Bulky tert-butyl groups reduce moisture sensitivity and improve crystallinity.

Photoredox Catalysis

  • In nickel-catalyzed reactions, tert-butylamine acts as a bifunctional ligand and base.

  • Demand : Drives need for amine salts with low metal contamination (<10 ppm) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

  • Pharmaceuticals
    • Counterion in Drug Formulations : tert-Butylamine hydrobromide serves as a counterion to enhance the solubility and stability of various drug compounds. It is particularly useful in formulations where solubility is a challenge, thus improving bioavailability .
    • Potential Anti-inflammatory Agent : Research indicates that this compound may exhibit anti-inflammatory properties similar to paracetamol by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) in vitro. Further studies are needed to confirm its efficacy and safety in vivo.
  • Chemical Synthesis
    • Intermediate in Organic Reactions : The compound is utilized as an intermediate in the synthesis of various organic compounds, including sulfenamides used as rubber accelerators, which modify the vulcanization process of rubber .
    • Catalyst in Electrolytic Processes : In industrial applications, it acts as a catalyst in the electrolytic production of sodium from molten sodium chloride, facilitating the conversion process.
  • Material Science
    • Modification of Perovskite Structures : this compound is employed to modify perovskite materials, enhancing their solubility and stability against moisture. This application is crucial for improving the performance of perovskite solar cells, where moisture sensitivity can limit device longevity .
  • Biological Research
    • Research Tool : The compound is used to study protein-ligand interactions and cellular processes such as ion transport and membrane permeability due to its ability to alter solution pH.

Data Tables

  • Modification of Perovskite Solar Cells
    • A study demonstrated that incorporating tert-butylammonium bromide into perovskite structures resulted in improved crystallinity and stability under humid conditions. This modification led to enhanced performance metrics for solar cells, showcasing the compound's utility in renewable energy technologies .
  • Pharmaceutical Formulation Development
    • In a recent formulation study, this compound was used to enhance the solubility of a poorly soluble drug candidate. The results indicated a significant increase in dissolution rates compared to formulations without the compound, highlighting its role in pharmaceutical development.

Mechanism of Action

tert-Butylamine hydrobromide exerts its effects primarily through its ability to neutralize acids and participate in cross-coupling reactions. In biological systems, it can form stable complexes with enzymes and proteins, influencing their activity and interactions .

Comparison with Similar Compounds

Comparison with Similar Alkylamine Hydrobromides

tert-Butylamine hydrobromide belongs to a broader class of alkylamine hydrobromides. Below is a detailed comparison with structurally related compounds:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Structural Feature
This compound C₄H₁₂N·HBr 180.06 60469-70-7 Branched tert-butyl group
Butylamine Hydrobromide C₄H₁₁N·HBr 166.05 15567-09-6 Linear n-butyl chain
Isobutylamine Hydrobromide C₄H₁₁N·HBr 166.05 74098-36-5 Branched iso-butyl chain
Benzylamine Hydrobromide C₇H₉N·HBr 202.07 37488-40-7 Aromatic benzyl group

Key Observations :

  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance, reducing its nucleophilicity compared to linear analogs like butylamine hydrobromide .
  • Solubility: All compounds are highly soluble in polar solvents, but this compound may exhibit lower solubility in non-polar solvents due to its bulky structure .
  • For example, molybdenum complexes with tert-butylamine ligands decompose at ~170 °C, suggesting similar resilience in the hydrobromide salt .

Research Findings and Industrial Relevance

  • Perovskite Solar Cells : this compound improves device efficiency by ~18% in methylammonium lead bromide perovskites, outperforming isobutylamine analogs due to better lattice stabilization .
  • Catalysis : In molybdenum chemistry, this compound derivatives exhibit superior catalytic activity in olefin metathesis compared to benzylamine-based systems .
  • Limitations : The steric bulk of this compound can hinder reactions requiring small ligands, limiting its use in certain coordination chemistries .

Biological Activity

Tert-butylamine hydrobromide (TBAHB) is a quaternary ammonium salt derived from tert-butylamine and hydrobromic acid, characterized by its white crystalline form and amine-like odor. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of TBAHB, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C4_4H12_{12}BrN
  • Molecular Weight : 162.05 g/mol
  • Solubility : Soluble in water, exhibiting basic properties that allow it to neutralize acids.

TBAHB exhibits biological activity primarily through its structural similarities to other amines, particularly paracetamol (acetaminophen). It is hypothesized that TBAHB may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to paracetamol, thereby reducing the production of inflammatory mediators such as prostaglandins and thromboxanes. Research indicates that TBAHB may demonstrate anti-inflammatory properties in vitro, although further studies are necessary to confirm its efficacy in vivo .

Biological Applications

  • Therapeutic Potential :
    • TBAHB has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit COX enzymes .
    • Its structural characteristics suggest possible applications in drug formulation as a counterion to enhance solubility .
  • Research Tool :
    • Used in various biological studies to investigate protein-ligand interactions.
    • Can influence cellular processes such as ion transport and membrane permeability due to its ability to alter solution pH .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of TBAHB by measuring its impact on COX enzyme activity. The results indicated a significant reduction in COX-1 and COX-2 activity in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Study 2: Protein Interaction Studies

In another investigation, TBAHB was utilized to study its interaction with specific proteins involved in cellular signaling pathways. The findings revealed that TBAHB could modulate protein function, providing insights into its role in biochemical processes .

Toxicological Profile

While exploring the biological activity of TBAHB, it is essential to consider its safety profile:

  • Acute Toxicity : The compound exhibits irritant properties and can cause respiratory tract irritation upon inhalation .
  • LD50 Values : Acute oral LD50 values for related amines suggest a range from 122 mg/kg bw (isopropylamine) to approximately 2813 mg/kg bw for less toxic variants .
  • Repeated Dose Toxicity : Local effects such as irritation have been noted following repeated inhalation exposure at concentrations around 200 mg/m³ .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaCharacteristics
Tert-ButylamineC4_4H11_{11}NColorless liquid; used as a base in synthesis
n-ButylamineC4_4H11_{11}NLinear structure; different reactivity profile
Sec-ButylamineC4_4H11_{11}NSecondary amine; distinct steric hindrance
IsobutylamineC4_4H11_{11}NBranching affects physical properties
Tert-AmylamineC5_5H13_{13}NSimilar branching but one more carbon atom

TBAHB stands out due to its quaternary ammonium nature and specific applications in pharmaceuticals where it enhances drug solubility compared to other similar compounds.

Q & A

Q. What are the key physicochemical properties of tert-Butylamine hydrobromide relevant to experimental handling?

this compound (CAS RN: 60469-70-7) is a hydrobromic acid salt of tert-butylamine. Key properties include:

  • Molecular weight : The base compound (tert-butylamine) has a molecular weight of 73.14 g/mol; the hydrobromide form is heavier due to HBr addition.
  • Solubility : Soluble in polar solvents like water, alcohols, and chloroform, critical for reaction design .
  • Hygroscopicity : Requires anhydrous storage to prevent decomposition.
  • Flash point : ~70°F (tert-butylamine base), necessitating flammability precautions during handling .

Q. How is this compound synthesized, and what stoichiometric considerations are critical?

The compound is typically synthesized via acid-base reaction: tert-butylamine reacts with hydrobromic acid (HBr) in a 1:1 molar ratio. Key steps include:

  • Precursor preparation : tert-Butylamine can be synthesized from tert-butyl alcohol via catalytic amination or cyanide-based methods .
  • Neutralization : Controlled addition of HBr to tert-butylamine under cooling to avoid exothermic side reactions.
  • Purification : Recrystallization from ethanol or ether to remove unreacted HBr .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Standard methods include:

  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–220 nm.
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., tert-butyl group resonance at δ ~1.2 ppm) .
  • Elemental analysis : Validates stoichiometry by measuring C, H, N, and Br content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in perovskite precursor synthesis?

In perovskite solar cell research, this compound acts as a precursor for organic-inorganic hybrid materials. Optimization strategies include:

  • Solvent selection : Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and film formation .
  • Stoichiometric control : Maintain a 1:1 molar ratio with lead iodide to avoid PbI2_2 residues.
  • Annealing conditions : Post-deposition thermal treatment at 100–150°C improves crystallinity .

Q. What strategies resolve discrepancies in pharmacological activity data involving this compound salts?

Variations in pharmacological activity may arise from:

  • Salt form differences : Compare hydrobromide with hydrochloride or other salts via dissolution testing and bioassays .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., tert-butyl alcohol from hydrolysis) .
  • Crystallinity studies : X-ray diffraction (XRD) assesses polymorphic forms affecting bioavailability .

Q. How does this compound’s stability under various storage conditions impact experimental reproducibility?

Stability studies should evaluate:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition.
  • Humidity : Use desiccants to mitigate hygroscopicity-induced degradation .
  • Light exposure : Amber vials reduce photolytic breakdown, particularly in aqueous solutions .

Q. What advanced spectroscopic methods differentiate this compound from related amine hydrobromides?

Techniques include:

  • FTIR spectroscopy : Distinct N–H stretching (~3300 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns of bromine (m/z 79/81) .
  • Single-crystal XRD : Resolves spatial arrangement of the tert-butyl group and bromide counterion .

Methodological Notes

  • Experimental Design : Follow ICH guidelines for stability testing (temperature, humidity, light) and validate methods per pharmacopeial standards .
  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and XRD for structural confirmation) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylamine hydrobromide
Reactant of Route 2
tert-Butylamine hydrobromide

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